molecular formula C23H22N2O3S B2497989 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946265-89-0

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

Cat. No. B2497989
CAS RN: 946265-89-0
M. Wt: 406.5
InChI Key: KXQHXIDYCSHRSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as quinoline derivatives, typically involves multicomponent reactions, including the Passerini reaction, which is utilized to synthesize novel α-(acyloxy)-α-(quinolin-4-yl)acetamides in quantitative yields under mild conditions (Taran et al., 2014). This method highlights the efficiency and versatility of creating complex molecules involving quinoline and acetamide groups.

Molecular Structure Analysis

Quinoline derivatives exhibit a variety of molecular conformations influenced by their functional groups and intramolecular interactions. For instance, the compound N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate shows nearly planar conformation due to intramolecular hydrogen bonding, contributing to the overall planarity and stability of the molecule (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives like 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide are known for participating in a range of chemical reactions, including electrophilic substitution, cyclization, and interactions with acids and bases. These reactions not only demonstrate the compound's reactivity but also its potential to form various derivatives and complexes with different properties (Karmakar et al., 2008).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their behavior in different environments and applications. These properties include melting points, boiling points, solubility in various solvents, and crystalline structures, which are determined through X-ray crystallography and other analytical techniques. For example, the crystal structure of similar quinoline derivatives provides insight into their stability, packing, and hydrogen bonding patterns within crystals (Karmakar et al., 2007).

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties like fluorescence. Quinoline derivatives, for example, exhibit fluorescence quenching upon interaction with acids, highlighting their potential in sensing applications (Karmakar et al., 2008). Furthermore, their reactivity with various chemical agents can lead to the formation of a wide range of functionalized compounds.

Scientific Research Applications

Structural Analysis and Coordination Chemistry

Research demonstrates the unique spatial orientations of amide derivatives, including the compound , highlighting their significance in coordination chemistry. The tweezer-like geometry and channel-like structures formed through self-assembly via weak C–H⋯π and C–H⋯O interactions are notable. These structural characteristics are essential for understanding the compound's potential in creating complex molecular architectures for various applications, such as catalysis and molecular recognition D. Kalita, J. Baruah, (2010).

Co-crystal Formation

The ability of the compound to form co-crystals with aromatic diols is significant for pharmaceutical and material science research. These co-crystals can modify the physical properties of the compound, such as solubility and stability, which is crucial for drug formulation and development A. Karmakar, D. Kalita, J. Baruah, (2009).

Molecular Conformation

Studies on the conformational aspects of similar compounds provide insights into the molecular geometry, intramolecular hydrogen bonding, and overall planarity of the molecule. These characteristics are vital for predicting the reactivity and interaction of the compound with biological targets Yong-hong Wen, H. Wen, Xue-mei Li, Lili Xu, Shusheng Zhang, (2006).

Synthesis and Chemical Reactivity

The synthetic pathways and reactivity of this compound and related derivatives are of great interest for organic chemistry and drug discovery. Research on base-promoted carbocyclization reactions and oxidative radical cyclizations provides valuable knowledge on synthesizing complex quinoline derivatives, which have broad applications in medicinal chemistry and drug development Yanjun Chen, Che-Ping Chuang, (2016), Che-Ping Chuang, Y. J. Chen, (2016).

Antimicrobial Activity

The antimicrobial properties of 2-(quinolin-4-yloxy)acetamides against drug-susceptible and drug-resistant Mycobacterium tuberculosis highlight the potential therapeutic applications of these compounds. The absence of apparent toxicity to mammalian cells further underscores their potential as lead compounds for developing new tuberculosis treatments K. Pissinate, A. Villela, V. Rodrigues-Junior, Bruno Couto Giacobbo, Estêvão Silveira Grams, B. L. Abbadi, R. V. Trindade, Laura Roesler Nery, C. Bonan, D. Back, M. Campos, L. A. Basso, D. Santos, P. Machado, (2016).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQHXIDYCSHRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

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